Sultamicillin tosylate

Description

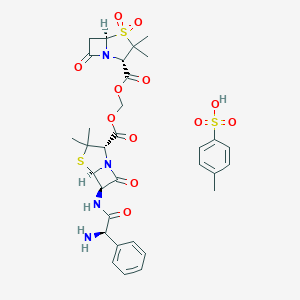

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O9S2.C7H8O3S/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18;1-6-2-4-7(5-3-6)11(8,9)10/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31);2-5H,1H3,(H,8,9,10)/t14-,15-,16-,17+,18+,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCSPKNZHGIDQM-CGAOXQFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)[C@H]4C(S(=O)(=O)[C@H]5N4C(=O)C5)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N4O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048641 | |

| Record name | Sultamicillin tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

766.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83105-70-8 | |

| Record name | Sultamicillin tosylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83105-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sultamicillin tosilate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083105708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sultamicillin tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83105-70-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULTAMICILLIN TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46940LU8EO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

antibacterial spectrum of sultamicillin tosylate against gram-positive and gram-negative bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sultamicillin, a mutual prodrug of ampicillin and the β-lactamase inhibitor sulbactam, exhibits a broad spectrum of antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. This document provides a comprehensive overview of the in-vitro activity of sultamicillin, presenting quantitative data on its efficacy, detailed experimental protocols for susceptibility testing, and a visual representation of the testing workflow. The addition of sulbactam restores ampicillin's effectiveness against many β-lactamase-producing strains, making this combination a valuable agent in the treatment of various bacterial infections.

Mechanism of Action

Sultamicillin is a double ester that, upon oral administration, is hydrolyzed to release ampicillin and sulbactam in a 1:1 molar ratio. Ampicillin, a β-lactam antibiotic, inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs), leading to cell lysis. Sulbactam is a potent, irreversible inhibitor of many plasmid-mediated and some chromosomal β-lactamases, the enzymes responsible for bacterial resistance to many penicillin antibiotics. By inactivating these enzymes, sulbactam protects ampicillin from degradation, thereby extending its antibacterial spectrum to include many ampicillin-resistant organisms.[1][2][3]

In-Vitro Antibacterial Spectrum

The antibacterial activity of sultamicillin is attributed to its active components, ampicillin and sulbactam. The following tables summarize the in-vitro activity of ampicillin-sulbactam against a variety of clinically relevant Gram-positive and Gram-negative bacteria, as determined by Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Gram-Positive Bacteria

| Organism | No. of Isolates | Ampicillin:Sulbactam Ratio | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus (Methicillin-Susceptible) | 340 | 2:1 | - | - | [4] |

| Staphylococcus aureus (Methicillin-Resistant) | 114 | 2:1 | - | - | [4] |

| Streptococcus pneumoniae | - | - | - | - |

Note: While specific MIC50/MIC90 values for S. pneumoniae were not available in the searched literature, studies indicate that ampicillin-sulbactam is active against this pathogen. For non-β-lactamase-producing enterococci, ampicillin susceptibility can predict susceptibility to ampicillin-sulbactam.[5]

Gram-Negative Bacteria

| Organism | No. of Isolates | Ampicillin:Sulbactam Ratio | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli | 100 | 2:1 | 8/4 | >32/16 | [6] |

| Klebsiella pneumoniae | 40 | 2:1 | - | 32 | [7] |

| Haemophilus influenzae (β-lactamase positive) | 45 | - | - | 1 | [8] |

| Haemophilus influenzae (β-lactamase negative) | 55 | - | - | - | [9][10] |

| Bacteroides fragilis group | 363 | 2:1 | 1 | 4 | [7] |

Note: The activity of ampicillin-sulbactam against E. coli can be variable due to high rates of resistance in some regions.[11][12] For H. influenzae, the presence of sulbactam effectively restores ampicillin's activity against β-lactamase-producing strains.[1]

Experimental Protocols for Susceptibility Testing

The determination of the in-vitro susceptibility of bacteria to sultamicillin (tested as ampicillin-sulbactam) is performed using standardized methods, primarily broth microdilution and agar dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI M07)

This method determines the MIC of ampicillin-sulbactam in a liquid growth medium.

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of ampicillin and sulbactam. For CLSI standard testing, a 2:1 ratio of ampicillin to sulbactam is typically used.

-

Preparation of Microdilution Plates: Dispense serial twofold dilutions of the ampicillin-sulbactam combination into 96-well microtiter plates containing cation-adjusted Mueller-Hinton broth (CAMHB). The final volume in each well is typically 100 µL.

-

Inoculum Preparation: From a pure culture of the test organism grown on an appropriate agar medium, prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

-

Inoculation: Dilute the standardized bacterial suspension and inoculate each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of ampicillin-sulbactam that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

-

Preparation of Antimicrobial Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing serial twofold dilutions of ampicillin-sulbactam. A 2:1 ratio of ampicillin to sulbactam is commonly used.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard as described for the broth microdilution method.

-

Inoculation: Using an inoculator, spot a standardized volume of the bacterial suspension onto the surface of each agar plate, resulting in a final inoculum of approximately 10⁴ CFU per spot.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of ampicillin-sulbactam that prevents the growth of more than one colony or a faint haze.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of ampicillin-sulbactam using the broth microdilution method.

Workflow for MIC determination by broth microdilution.

Conclusion

Sultamicillin tosylate, through the combined action of ampicillin and sulbactam, provides a broad spectrum of antibacterial coverage that includes many β-lactamase-producing Gram-positive and Gram-negative bacteria. The in-vitro data and standardized testing methodologies outlined in this guide provide a framework for the continued evaluation and clinical application of this important antibiotic. For accurate and reproducible susceptibility testing, adherence to established CLSI or EUCAST protocols is essential.

References

- 1. Ampicillin/Sulbactam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ampicillin/sulbactam - Wikipedia [en.wikipedia.org]

- 3. drugs.com [drugs.com]

- 4. researchgate.net [researchgate.net]

- 5. nih.org.pk [nih.org.pk]

- 6. Ampicillin-Sulbactam and Amoxicillin-Clavulanate Susceptibility Testing of Escherichia coli Isolates with Different β-Lactam Resistance Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Susceptibility of Haemophilus ducreyi to ampicillin and sulbactam in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Susceptibility of Haemophilus influenzae type b to ampicillin-sulbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Susceptibility of Haemophilus influenzae type b to ampicillin-sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. idstewardship.com [idstewardship.com]

- 12. Ampicillin + Sulbactam | Johns Hopkins ABX Guide [hopkinsguides.com]

The Synergistic Dance: A Technical Guide to the Ampicillin-Sulbactam Combination

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of the synergistic interaction between ampicillin and sulbactam, a combination pivotal in overcoming bacterial resistance. This document provides a detailed examination of their mechanism of action, quantitative efficacy data, and the experimental protocols used to evaluate their synergistic relationship.

Executive Summary

The combination of ampicillin and sulbactam represents a critical strategy in antibacterial therapy, revitalizing the efficacy of a classic penicillin against a broadened spectrum of resistant bacteria. Sulbactam, a β-lactamase inhibitor, effectively neutralizes the primary defense mechanism of many resistant bacteria – the enzymatic degradation of ampicillin. This synergistic partnership not only restores ampicillin's bactericidal activity but also extends its utility to include infections caused by β-lactamase-producing strains of otherwise susceptible organisms. This guide will delve into the intricacies of this interaction, providing the technical details necessary for a comprehensive understanding.

Mechanism of Synergistic Interaction

Ampicillin, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. This inhibition leads to a compromised cell wall and, ultimately, cell lysis.

However, the emergence of bacterial resistance, primarily through the production of β-lactamase enzymes, has significantly limited the clinical efficacy of ampicillin. These enzymes hydrolyze the β-lactam ring of ampicillin, rendering it inactive before it can reach its PBP targets.

This is where sulbactam's crucial role comes into play. Sulbactam is a penicillanic acid sulfone with a structural similarity to β-lactam antibiotics.[2] While it possesses weak intrinsic antibacterial activity, its primary function is as an irreversible inhibitor of a wide range of β-lactamases.[3][4] Sulbactam binds to the active site of the β-lactamase enzyme, forming a stable, inactive complex.[2] This "suicide inhibition" effectively protects ampicillin from enzymatic degradation, allowing it to reach its PBP targets and exert its bactericidal effect.[4] The combination of ampicillin and sulbactam can increase the antimicrobial activity by 4- to 32-fold compared to ampicillin alone.[1]

Figure 1: Mechanism of synergistic interaction between ampicillin and sulbactam.

Quantitative Efficacy Data

The synergistic effect of ampicillin and sulbactam is quantitatively demonstrated by a significant reduction in the Minimum Inhibitory Concentration (MIC) of ampicillin against β-lactamase-producing bacteria when sulbactam is present. The following table summarizes the in vitro activity of ampicillin alone and in combination with sulbactam against various clinically relevant bacterial isolates.

| Bacterial Species | Resistance Mechanism | Ampicillin MIC (μg/mL) | Ampicillin-Sulbactam MIC (μg/mL) | Reference(s) |

| Staphylococcus aureus (Methicillin-Sensitive) | β-lactamase production | >16 | ≤16 | [2][5] |

| Haemophilus influenzae (β-lactamase positive) | β-lactamase production | ≥2.0 | ≤1.0 | [3][6][7] |

| Escherichia coli (TEM-1 producing) | β-lactamase production | >128 | 4 - 12 | [8] |

| Bacteroides fragilis group | β-lactamase production | High resistance | 8/4 - 16/8 | [1][9][10][11][12] |

| Klebsiella pneumoniae | β-lactamase production | ≥32 | ≥32 (variable) | [13][14] |

| Acinetobacter baumannii | Multiple | >32/16 | Variable | [4][15][16] |

Note: MIC values can vary depending on the specific strain, inoculum size, and testing methodology. The ampicillin-sulbactam ratio is typically 2:1.

Experimental Protocols for Synergy Testing

The synergistic interaction between ampicillin and sulbactam is commonly evaluated using in vitro methods such as the checkerboard assay and time-kill studies.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy.

Methodology:

-

Preparation of Antibiotics: Stock solutions of ampicillin and sulbactam are prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth).

-

Plate Setup: A 96-well microtiter plate is prepared with increasing concentrations of ampicillin along the x-axis and increasing concentrations of sulbactam along the y-axis. This creates a matrix of various concentration combinations.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).

-

MIC Determination: The MIC of each drug alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth.

-

FIC Index Calculation: The FIC index is calculated using the following formula: FIC Index = FIC of Ampicillin + FIC of Sulbactam Where:

-

FIC of Ampicillin = (MIC of Ampicillin in combination) / (MIC of Ampicillin alone)

-

FIC of Sulbactam = (MIC of Sulbactam in combination) / (MIC of Sulbactam alone)

-

-

Interpretation:

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4.0

-

Antagonism: FIC Index > 4.0

-

Figure 2: Experimental workflow for a checkerboard synergy assay.

Time-Kill Assay

The time-kill assay provides a dynamic assessment of the bactericidal activity of the antibiotic combination over time.

Methodology:

-

Preparation of Cultures: A standardized inoculum of the test bacterium (e.g., 5 x 10^5 to 5 x 10^6 CFU/mL) is prepared in a suitable broth medium.

-

Exposure to Antibiotics: The bacterial culture is exposed to ampicillin alone, sulbactam alone, and the combination of ampicillin and sulbactam at specific concentrations (often based on their MICs). A growth control without any antibiotic is also included.

-

Sampling over Time: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Viable Cell Counting: The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar plates. The plates are incubated, and the resulting colonies are counted to calculate the CFU/mL.

-

Data Analysis: The change in log10 CFU/mL over time is plotted for each condition.

-

Interpretation:

-

Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.

-

Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

-

Conclusion

The synergistic interaction between ampicillin and sulbactam is a well-established and clinically significant phenomenon. By irreversibly inhibiting β-lactamase enzymes, sulbactam restores and expands the antibacterial spectrum of ampicillin. The quantitative data and experimental protocols outlined in this guide provide a framework for understanding and evaluating this crucial antibiotic combination. For researchers and drug development professionals, a thorough grasp of these principles is essential for the continued development of effective strategies to combat bacterial resistance.

References

- 1. Increasing Trends in Antimicrobial Resistance among Clinically Important Anaerobes and Bacteroides fragilis Isolates Causing Nosocomial Infections: Emerging Resistance to Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro activity of sulbactam/ampicillin and ampicillin against methicillin-sensitive and methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis. | Semantic Scholar [semanticscholar.org]

- 3. Antimicrobial susceptibility of clinical isolates of Haemophilus influenzae to ampicillin-sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. In vitro activity of sulbactam/ampicillin and ampicillin against methicillin-sensitive and methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Susceptibility of Haemophilus influenzae type b to ampicillin-sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Ampicillin-sulbactam activity against respiratory isolates of Haemophilus influenzae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Susceptibility trending of blood isolates of the Bacteroides fragilis group over a 12-year period to clindamycin, ampicillin-sulbactam, cefoxitin, imipenem, and metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative susceptibility of the Bacteroides fragilis group species and other anaerobic bacteria to meropenem, imipenem, piperacillin, cefoxitin, ampicillin/sulbactam, clindamycin and metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. National Survey on the Susceptibility of Bacteroides fragilis Group: Report and Analysis of Trends in the United States from 1997 to 2004 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative activity of cefoxitin, ampicillin/sulbactam, and imipenem against clinical isolates of Escherichia coli and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Evaluation of synergistic activity of antibiotic combinations in extensive drug-resistant Acinetobacter species using checkerboard assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Genetic Characterization of Multidrug-Resistant Acinetobacter baumannii and Synergy Assessment of Antimicrobial Combinations [mdpi.com]

An In-Depth Technical Guide to the In Vivo Pharmacokinetic and Pharmacodynamic Properties of Sultamicillin Tosylate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sultamicillin is an orally administered mutual prodrug, chemically linking the β-lactam antibiotic ampicillin and the β-lactamase inhibitor sulbactam as a double ester.[1][2][3][4] This design facilitates enhanced oral absorption, after which it is rapidly hydrolyzed in vivo to release equimolar concentrations of ampicillin and sulbactam.[2][3][4][5][6] This guide provides a comprehensive overview of the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of sultamicillin tosylate. It details the absorption, distribution, metabolism, and excretion (ADME) profiles of its active components, presents key quantitative parameters in tabular format, and describes the experimental protocols for their determination. Furthermore, it explores the pharmacodynamic profile, focusing on the synergistic mechanism of action and the critical PK/PD indices that predict clinical efficacy.

Mechanism of Action

Upon oral administration, sultamicillin is hydrolyzed during absorption, releasing ampicillin and sulbactam into systemic circulation in a 1:1 molar ratio.[2][4][7] The combination's efficacy relies on a synergistic, dual-component mechanism:

-

Ampicillin: A broad-spectrum penicillin antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][8] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final transpeptidation step in peptidoglycan synthesis.[8][9] Inhibition of this process leads to cell lysis and bacterial death.[8]

-

Sulbactam: Primarily functions as a potent, irreversible inhibitor of a wide range of bacterial β-lactamase enzymes.[2][8] These enzymes are produced by resistant bacteria to hydrolyze and inactivate β-lactam antibiotics like ampicillin.[10] By forming a stable, inactive complex with these enzymes, sulbactam protects ampicillin from degradation, thereby restoring its activity against otherwise resistant strains.[5][8] Sulbactam itself possesses limited intrinsic antibacterial activity, mainly against Neisseriaceae.[2][3]

The following diagram illustrates the activation and synergistic action of sultamicillin's components.

In Vivo Pharmacokinetics

The formulation of sultamicillin as a mutual prodrug significantly improves the oral bioavailability of both ampicillin and sulbactam compared to their individual oral administration.[11]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Sultamicillin is readily absorbed from the gastrointestinal tract.[3] The oral bioavailability is approximately 80% of an equivalent intravenous dose of ampicillin and sulbactam.[2][4][7] Its absorption is not affected by food.[2][4][7] A key advantage is that peak serum levels of ampicillin following an oral dose of sultamicillin are about two to three and a half times higher than those achieved with an equivalent oral dose of ampicillin alone.[2][7][12]

-

Distribution: After absorption and hydrolysis, both ampicillin and sulbactam are widely distributed throughout various body fluids and tissues.[6][12][13] Plasma protein binding is relatively low, reported at approximately 28-30% for ampicillin and 30-38% for sulbactam.[3][6][10]

-

Metabolism: As a prodrug, sultamicillin is almost completely metabolized via hydrolysis into its active components, ampicillin and sulbactam.[3][6][11]

-

Excretion: Both drugs are primarily eliminated from the body via renal excretion.[12] Approximately 50-75% of each agent is excreted unchanged in the urine.[2][3][4][7] The elimination half-lives are short, with values in healthy volunteers of approximately 1 hour for ampicillin and 0.75 hours for sulbactam.[2][7] These half-lives may be increased in elderly patients or those with renal dysfunction.[2][4][7]

Quantitative Pharmacokinetic Data

The tables below summarize key pharmacokinetic parameters for ampicillin and sulbactam following oral administration of sultamicillin.

Table 1: Pharmacokinetic Parameters in Humans

| Parameter | Ampicillin | Sulbactam | Reference(s) |

|---|---|---|---|

| Oral Bioavailability | ~80% (of IV equivalent) | ~80% (of IV equivalent) | [2][4][7] |

| Elimination Half-life (t½) | ~1.0 hour | ~0.75 hours | [2][7] |

| Plasma Protein Binding | ~28% - 30% | ~30% - 38% | [3][6][10] |

| Primary Route of Excretion | Renal (50-75% unchanged) | Renal (50-75% unchanged) |[2][3][4][7] |

Table 2: Pharmacokinetic Parameters in Animal Models (Rat)

| Parameter | Ampicillin | Sulbactam | Reference(s) |

|---|---|---|---|

| Time to Peak (Tmax) | 0.5 - 1 hour | 0.5 - 1 hour | [6] |

| Elimination Half-life (t½) | ~60 minutes | ~50 minutes | [6] |

| Tissue Distribution | Widely distributed; high concentrations in liver & kidney | Widely distributed; high concentrations in liver & kidney | [6][13] |

| Urinary Recovery (96h) | ~20% | ~30% | [6] |

| Fecal Recovery (96h) | ~5% | ~20% |[6] |

Experimental Protocol: In Vivo Pharmacokinetic Study

The following outlines a typical experimental protocol for assessing the pharmacokinetic properties of an orally administered antibiotic like sultamicillin in an animal model (e.g., rats or dogs).

-

Animal Model: Healthy, male Sprague-Dawley rats (100-150 g) or Beagle dogs (10-15 kg) are used.[14] Animals are fasted overnight prior to dosing but have access to water ad libitum.

-

Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered as a single dose via oral gavage for rats or in a capsule for dogs.[14] Doses are calculated based on body weight (e.g., 20 mg/kg).[14]

-

Blood Sampling: Serial blood samples (e.g., 0.2-0.5 mL) are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) from the tail vein (rats) or cephalic vein (dogs). Samples are collected into heparinized tubes.

-

Sample Processing: Blood samples are immediately centrifuged (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma. The plasma is harvested and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of ampicillin and sulbactam are quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method. This involves protein precipitation, chromatographic separation, and detection by mass spectrometry.

-

Pharmacokinetic Analysis: The plasma concentration-time data for each animal is analyzed using non-compartmental analysis (NCA) with software such as WinNonlin. Key parameters calculated include:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t½)

-

Clearance (CL/F)

-

Volume of distribution (Vd/F)

-

The workflow for such a study is visualized below.

In Vivo Pharmacodynamics

The pharmacodynamics of sultamicillin are defined by the combined action of ampicillin and sulbactam at the site of infection.

Bactericidal Activity and PK/PD Integration

The bactericidal activity of ampicillin, like other β-lactam antibiotics, is primarily time-dependent .[15] This means its efficacy is not determined by the peak concentration achieved, but rather by the cumulative duration that the free drug concentration at the infection site remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen.[15] This critical pharmacodynamic index is expressed as %fT>MIC (the percentage of the dosing interval where free drug concentration exceeds the MIC).

For β-lactams, a %fT>MIC of 40-50% is generally required for efficacy.[15] Studies have shown that higher doses of ampicillin-sulbactam are more effective against intermediate-susceptibility strains precisely because they increase the T>MIC.[16] For instance, a simulated 3g dose was bactericidal against an E. coli strain where a 1.5g dose failed, due to the higher dose achieving an adequate T>MIC.[16]

In Vitro Susceptibility Data

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The combination of ampicillin and sulbactam (often in a 2:1 ratio for testing) is effective against a broad range of pathogens.

Table 3: Representative MIC Values for Ampicillin/Sulbactam

| Organism | MIC Range (µg/mL) | Notes | Reference(s) |

|---|---|---|---|

| Escherichia coli (TEM-1 producing) | 4/2 - 12/6 | Strains with higher MICs require higher doses to achieve adequate T>MIC. | [16] |

| Staphylococcus aureus | Wide range | Effective against many penicillin-resistant, β-lactamase-producing strains. | [4] |

| Haemophilus influenzae (β-lactamase +) | Wide range | Generally susceptible. | [4] |

| Acinetobacter baumannii | 8/4 - >128/64 | Sulbactam has intrinsic activity. Susceptibility is variable and testing is recommended. | [17][18][19] |

| Bacteroides fragilis group | Wide range | Effective against many anaerobic species. |[4] |

Experimental Protocol: MIC Determination

The Minimum Inhibitory Concentration (MIC) is typically determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: A pure culture of the test organism is grown on an appropriate agar medium. Several colonies are used to prepare a bacterial suspension in sterile saline or broth, adjusted to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[19]

-

Drug Dilution: A series of two-fold dilutions of ampicillin/sulbactam is prepared in cation-adjusted Mueller-Hinton broth within a 96-well microtiter plate.[19]

-

Inoculation: The standardized bacterial suspension is further diluted and added to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[19]

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.

-

Result Interpretation: The MIC is read as the lowest concentration of the antibiotic combination that completely inhibits visible growth of the organism. A growth control (no drug) and sterility control (no bacteria) are included for validation.

The relationship between the pharmacokinetic profile and this key pharmacodynamic parameter is visualized below.

Conclusion

This compound is an effective oral antibiotic that leverages a prodrug strategy to overcome the poor oral bioavailability of ampicillin and sulbactam. Its pharmacokinetic profile is characterized by rapid absorption, hydrolysis to active components, and high bioavailability, leading to systemic exposures of ampicillin that are significantly greater than with oral ampicillin alone. The pharmacodynamics are defined by the time-dependent bactericidal activity of ampicillin, which is protected from enzymatic degradation by sulbactam. The clinical success of sultamicillin therapy is critically dependent on achieving a plasma concentration that exceeds the pathogen's MIC for a sufficient duration of the dosing interval (%fT>MIC). Understanding these integrated PK/PD principles is essential for optimizing dosing regimens to maximize efficacy and minimize the emergence of resistance.

References

- 1. selleckchem.com [selleckchem.com]

- 2. verification.fda.gov.ph [verification.fda.gov.ph]

- 3. mims.com [mims.com]

- 4. verification.fda.gov.ph [verification.fda.gov.ph]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. THE ABSORPTION, DISTRIBUTION AND EXCRETION OF SULTAMICILLIN TOSILATE IN EXPERIMBNTAL ANIMALS [jstage.jst.go.jp]

- 7. labeling.pfizer.com [labeling.pfizer.com]

- 8. What is this compound used for? [synapse.patsnap.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of sultamicillin in mice, rats, and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The pharmacokinetics of sultamicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of sultamicillin in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacodynamics of Ampicillin-Sulbactam in an In Vitro Infection Model against Escherichia coli Strains with Various Levels of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sulbactam Enhances in vitro Activity of β-Lactam Antibiotics Against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The minimal inhibitory concentration for sulbactam was not associated with the outcome of infections caused by carbapenem-resistant Acinetobacter sp. treated with ampicillin/sulbactam | Clinics [elsevier.es]

An In-depth Technical Guide to the Molecular Structure and Characterization of Sultamicillin Tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sultamicillin tosylate is a mutual prodrug of the β-lactam antibiotic ampicillin and the β-lactamase inhibitor sulbactam.[1][2][3] This chemical linkage enhances the oral bioavailability of both agents, which are released in a 1:1 molar ratio upon hydrolysis by esterases in the intestinal wall.[1] The combination of ampicillin's bactericidal activity, which involves the inhibition of bacterial cell wall synthesis, with sulbactam's ability to irreversibly inhibit many β-lactamases, extends the antimicrobial spectrum to include many ampicillin-resistant bacterial strains.[1][4] This guide provides a detailed overview of the molecular structure and characterization of this compound, presenting key data in a structured format for scientific and research applications.

Molecular Structure

Sultamicillin is a double ester where ampicillin and sulbactam are linked via a methylene-dioxymethylene bridge. The tosylate salt form is commonly used in pharmaceutical formulations.[3]

Chemical Name: [(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ⁶-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid[5]

Molecular Formula: C₃₂H₃₈N₄O₁₂S₃[5]

Molecular Weight: 766.86 g/mol [6]

Chemical Structure:

Caption: Molecular structure of sultamicillin and tosylate moieties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | [7] |

| Solubility | Practically insoluble in water, sparingly soluble in ethanol (96%). Freely soluble in methanol and acetonitrile. | [7][8] |

| Melting Point | >140°C (decomposes) | [8] |

| Optical Rotation | +173° to +187° (anhydrous basis, in a mixture of water and acetonitrile) | [7] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to be a composite of the signals from the ampicillin, sulbactam, and tosylate moieties. Key expected signals would include those for the aromatic protons of the ampicillin and tosylate groups, the characteristic signals of the β-lactam rings, the methyl groups of the penam core, and the methylene bridge protons.

¹³C NMR: Similarly, the carbon-13 NMR spectrum would show a combination of resonances corresponding to the carbon atoms of the three components. This would include signals for the carbonyl carbons of the β-lactam rings and ester groups, the aromatic carbons, and the aliphatic carbons of the penam structures.

Mass Spectrometry (MS)

The mass spectrum of this compound is not widely published. However, analysis of its components, ampicillin and sulbactam, provides insight into its likely fragmentation patterns under mass spectrometric conditions. Upon hydrolysis, the two active components would be detected. Electrospray ionization (ESI) would likely show a protonated molecular ion for sultamicillin itself.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in this compound. Characteristic absorption bands are expected for the various functional groups in the molecule, as summarized in Table 2.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | 3400-3250 |

| C-H (aromatic, aliphatic) | 3100-2850 |

| C=O (β-lactam) | ~1770 |

| C=O (ester) | ~1740 |

| C=O (amide) | ~1680 |

| S=O (sulfone) | 1350-1300 and 1160-1120 |

| S-O (sulfonate) | 1200-1150 and 1050-1000 |

Chromatographic Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for the analysis and quality control of this compound. A typical method is summarized in Table 3.

| Parameter | Conditions | Reference(s) |

| Column | Phenomenex C18 (150 mm x 4.6 mm, 5 µm) | [11] |

| Mobile Phase | Acetonitrile:Water (45:55 v/v) | [11] |

| Flow Rate | 1.0 mL/min | [11] |

| Detection | UV at 225 nm | [11] |

| Retention Time | ~6.9 minutes | [11] |

Experimental Protocols

Sample Preparation for HPLC Analysis

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.[11]

-

Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.[11]

-

Sample Preparation (from tablets): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add about 50 mL of methanol and sonicate for 15 minutes. Dilute to volume with methanol, mix well, and filter. Dilute 1 mL of the filtrate to 10 mL with the mobile phase.[11]

Infrared (IR) Spectroscopy

A general protocol for obtaining an IR spectrum of a solid sample using the KBr disc method is as follows:

-

Grind 1-2 mg of this compound with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Press the powder under high pressure (several tons) to form a transparent or translucent disc.

-

Place the KBr disc in the sample holder of the IR spectrometer and acquire the spectrum.

Mechanism of Action and Hydrolysis

Sultamicillin acts as a prodrug, being inactive in its esterified form. Following oral administration, it undergoes hydrolysis in the gastrointestinal tract, catalyzed by esterases, to release ampicillin and sulbactam into the systemic circulation.[1]

Caption: Hydrolysis of this compound to its active components.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and characterization of this compound. The key physicochemical, spectroscopic, and chromatographic data have been summarized to serve as a valuable resource for researchers and professionals in the field of drug development and analysis. While detailed NMR and MS data for the intact prodrug are not widely available, the characterization of its constituent active moieties provides a strong basis for its identification and quality control.

References

- 1. labeling.pfizer.com [labeling.pfizer.com]

- 2. GSRS [precision.fda.gov]

- 3. Sultamicillin - Wikipedia [en.wikipedia.org]

- 4. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C32H38N4O12S3 | CID 444021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. 83105-70-8 CAS MSDS (Sultamicillin tosilate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. selleckchem.com [selleckchem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Analytical Method Development and Validation for this compound Dihydrate in Bulk and Pharmaceutical Dosage Forms by RP-HPLC - IJPRS [ijprs.com]

The Development of Sultamicillin Tosylate: An In-depth Technical Review

A comprehensive analysis of the synthesis, mechanism of action, pharmacokinetics, and clinical efficacy of a pivotal beta-lactamase inhibitor combination.

Sultamicillin tosylate, a mutual prodrug of the beta-lactam antibiotic ampicillin and the beta-lactamase inhibitor sulbactam, represents a significant advancement in the oral treatment of bacterial infections. This technical guide provides a detailed overview of its development, from chemical synthesis to clinical application, tailored for researchers, scientists, and drug development professionals.

Chemical Synthesis and Structure

Sultamicillin is a double ester in which ampicillin and sulbactam are chemically linked via a methylene group.[1] The tosylate salt form enhances its stability and facilitates its formulation into oral dosage forms. The chemical name for sultamicillin is oxymethylpenicillinate sulfone ester of ampicillin, and it has a molecular weight of 594.7.[2] The synthesis of this compound is a multi-step process that involves the preparation of key intermediates, such as chloromethyl penicillanate 1,1-dioxide and a protected ampicillin derivative, followed by a coupling reaction and final deprotection and salt formation.

A general synthetic pathway involves the esterification of penicillanic acid to form chloromethyl penicillanate, which is then oxidized to chloromethyl penicillanate 1,1-dioxide.[3] Separately, ampicillin is protected, often at the amino group. The two intermediates are then condensed to form the double ester linkage. Finally, deprotection and treatment with p-toluenesulfonic acid yield this compound.[3]

Mechanism of Action

Upon oral administration, sultamicillin is hydrolyzed during absorption in the gastrointestinal tract, releasing equimolar concentrations of ampicillin and sulbactam into the systemic circulation.[4] The synergistic action of these two components is the basis of sultamicillin's enhanced antibacterial efficacy.

-

Ampicillin: A beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs). This prevents the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death.[5]

-

Sulbactam: A potent, irreversible inhibitor of many plasmid-mediated and some chromosomal beta-lactamases. By inactivating these enzymes, sulbactam protects ampicillin from degradation by resistant bacteria, thereby restoring and extending its spectrum of activity.[5]

In Vitro Antibacterial Activity

Sultamicillin is effective against a broad range of Gram-positive and Gram-negative bacteria, including many beta-lactamase producing strains that are resistant to ampicillin alone.[2]

| Bacterium | MIC90 (µg/mL) |

| Staphylococcus aureus | 6.25 |

| Streptococcus pneumoniae | 0.05 |

| Streptococcus pyogenes | 0.025 |

| Haemophilus influenzae | 0.39 |

| Moraxella catarrhalis | 0.5 |

| Escherichia coli | >64 |

| Klebsiella pneumoniae | 3.13 |

| Neisseria gonorrhoeae | - |

| Bacteroides fragilis | - |

Table 1: Representative MIC90 values for sultamicillin against various bacterial isolates. (Note: Values are for the ampicillin component in the presence of sulbactam. Data compiled from multiple sources.[6][7])

Pharmacokinetics

The formulation of sultamicillin as a mutual prodrug significantly enhances the oral bioavailability of both ampicillin and sulbactam.

| Parameter | Ampicillin | Sulbactam |

| Bioavailability (%) | ~80 | ~80 |

| Peak Serum Concentration (Cmax) (mg/L) | ~2x oral ampicillin | - |

| Time to Peak (Tmax) (h) | ~1-2 | ~1-2 |

| Elimination Half-life (t½) (h) | ~1.0 | ~0.75 |

| Protein Binding (%) | 28 | 38 |

| Excretion | 50-75% unchanged in urine | 50-75% unchanged in urine |

Table 2: Pharmacokinetic parameters of ampicillin and sulbactam after oral administration of this compound in healthy volunteers. (Data compiled from multiple sources.[4][8])

Clinical Efficacy

Sultamicillin has demonstrated clinical efficacy in the treatment of a variety of infections, including those of the respiratory tract, urinary tract, and skin and soft tissues.

| Indication | Comparator | Sultamicillin Efficacy | Comparator Efficacy | Reference |

| Acute Otitis Media (Children) | Amoxicillin/Clavulanate | Not statistically different | Not statistically different | [9] |

| Upper Respiratory Tract Infections (Adults) | Amoxicillin/Clavulanate | 97.4% cure rate (end of study) | 93.2% cure rate (end of study) | [10] |

| Acute Bacterial Sinusitis (Adults) | Amoxicillin/Clavulanate | 86.4% per-protocol cure rate | 85.7% per-protocol cure rate | [11] |

| Uncomplicated Urinary Tract Infections | Amoxicillin/Clavulanate | 95.3% success rate | 90.3% success rate | [12] |

Table 3: Summary of comparative clinical trial data for this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of sultamicillin is typically determined by broth microdilution or agar dilution methods according to guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[13][14]

-

Method: Broth microdilution.

-

Media: Cation-adjusted Mueller-Hinton broth.

-

Inoculum: Prepared to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Drug Concentrations: Serial twofold dilutions of ampicillin in the presence of a fixed concentration of sulbactam (e.g., a 2:1 ratio of ampicillin to sulbactam).

-

Incubation: 16-20 hours at 35°C in ambient air.

-

Endpoint: The MIC is the lowest concentration of the drug that completely inhibits visible growth of the organism.

-

Quality Control: Performed using reference strains such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213.

Pharmacokinetic Analysis

The concentrations of ampicillin and sulbactam in biological matrices (e.g., plasma, urine) are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection.[15][16][17]

-

Sample Preparation: Protein precipitation with an organic solvent (e.g., acetonitrile or methanol).

-

Chromatographic Separation:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

-

Detection:

-

UV: Wavelength set to detect the absorbance of ampicillin and sulbactam (e.g., around 220-230 nm).

-

MS/MS: Multiple reaction monitoring (MRM) in negative ionization mode for enhanced sensitivity and specificity.

-

-

Quantification: Based on a calibration curve prepared with known concentrations of ampicillin and sulbactam in the same biological matrix. An internal standard is used to ensure accuracy and precision.

-

Pharmacokinetic Parameters: Cmax, Tmax, AUC, and t½ are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.

Conclusion

This compound stands as a successful example of prodrug design to enhance the oral bioavailability and therapeutic utility of a combination antibiotic. Its development has provided a valuable oral treatment option for a wide range of bacterial infections, particularly those caused by beta-lactamase-producing organisms. The synergistic mechanism of ampicillin and sulbactam, coupled with favorable pharmacokinetic properties, has established its place in clinical practice. This comprehensive review provides the foundational technical information for further research and development in the field of antibacterial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. labeling.pfizer.com [labeling.pfizer.com]

- 3. This compound, VD-1827, CP-49952(free base), Unacim, Bacimex, Unasyn-药物合成数据库 [drugfuture.com]

- 4. mims.com [mims.com]

- 5. Ampicillin/sulbactam - Wikipedia [en.wikipedia.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Microbiological properties of sulbactam combined with ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The pharmacokinetics of sultamicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative study of sultamicillin and amoxicillin-clavulanate: treatment of acute otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy and safety of Sultamicillin (Ampicillin/Sulbactan) and Amoxicillin/Clavulanic acid in the treatment of upper respiratory tract infections in adults--an open-label, multicentric, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. experts.umn.edu [experts.umn.edu]

- 12. Efficacy and safety of sultamicillin (750 mg bid) compared with amoxycillin/clavulanate (625 mg tid) in patients with umcomplicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nih.org.pk [nih.org.pk]

- 14. goums.ac.ir [goums.ac.ir]

- 15. Simultaneous Estimation of Ampicillin and Sulbactam in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - ProQuest [proquest.com]

- 16. Development and Validation of a High-Performance Liquid Chromatography-Ultraviolet Spectrometry Method for Ampicillin and Its Application in Routine Therapeutic Drug Monitoring of Intensive Care Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development and validation of a simple and sensitive LC-MS/MS method for quantification of ampicillin and sulbactam in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility data of sultamicillin tosylate in DMSO, ethanol, and water

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sultamicillin tosylate in dimethyl sulfoxide (DMSO), ethanol, and water. The document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been reported in various solvents. The data from multiple sources is summarized below. It is important to note that variations may occur due to factors such as the specific form of the compound (e.g., dihydrate), temperature, and experimental methodology.

| Solvent | Reported Solubility | Molar Concentration (mM) | Temperature (°C) | Source |

| DMSO | 125 mg/mL | 163.00 | Not Specified | [1] |

| 100 mg/mL | 130.4 | 25 | [2] | |

| 27.5 mg/mL | 35.86 | Not Specified | [3] | |

| Ethanol | 100 mg/mL | Not Specified | 25 | [2] |

| Freely Soluble | Not Specified | Not Specified | [4] | |

| Sparingly Soluble (96%) | Not Specified | Not Specified | [5][6] | |

| Water | 9 mg/mL | 11.73 | 25 | [2] |

| Very Slightly Soluble | Not Specified | Not Specified | [4] | |

| Practically Insoluble | Not Specified | Not Specified | [5][6][7] | |

| Methanol | Freely Soluble | Not Specified | Not Specified | [4][8] |

Note: Qualitative solubility terms are based on pharmacopeial definitions. For instance, "freely soluble" typically implies that 1 part of solute dissolves in 1 to 10 parts of solvent, while "practically insoluble" means more than 10,000 parts of solvent are required for 1 part of solute.

Experimental Protocols for Solubility Determination

While specific protocols for determining the solubility of this compound are not extensively detailed in the public literature, a standard methodology can be constructed based on common laboratory practices and analytical methods developed for the compound. The following describes a generalized protocol for determining equilibrium solubility using the shake-flask method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

-

This compound powder

-

Solvent of interest (e.g., DMSO, ethanol, water)

-

Volumetric flasks

-

Analytical balance

-

Mechanical shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC system with a UV detector

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The amount should be sufficient to ensure that undissolved solids remain after equilibration.

-

Place the container in a mechanical shaker within a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspension to stand, permitting the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (0.45 µm) to remove any undissolved particles. This step is critical to prevent artificially high concentration measurements.

-

-

Concentration Analysis by RP-HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent or mobile phase. In many analytical methods, methanol is used as the initial solvent for stock solutions.[8][10][11]

-

Develop a calibration curve by injecting the standard solutions into the HPLC system and recording the peak area response at a specific wavelength (e.g., 225 nm or 232 nm).[8][11]

-

Dilute the filtered sample solution (from step 2) with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculate the concentration of this compound in the diluted sample by interpolating from the standard curve.

-

Multiply the result by the dilution factor to determine the final solubility concentration in the original saturated solution.

-

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for determining the solubility of a compound like this compound.

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | Antibiotic | Antibacterial | TargetMol [targetmol.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. 83105-70-8 CAS MSDS (Sultamicillin tosilate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. uspbpep.com [uspbpep.com]

- 7. Sultamicillin tosilate Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. scispace.com [scispace.com]

- 9. Analytical Method Development and Validation for this compound Dihydrate in Bulk and Pharmaceutical Dosage Forms by RP-HPLC - IJPRS [ijprs.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. journalajst.com [journalajst.com]

Methodological & Application

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Sultamicillin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sultamicillin is a mutual prodrug of ampicillin and the β-lactamase inhibitor sulbactam. Following oral administration, it is hydrolyzed to yield equimolar concentrations of ampicillin and sulbactam in the systemic circulation. Therefore, in vitro antimicrobial susceptibility testing (AST) is performed using ampicillin-sulbactam. This document provides detailed protocols for determining the antimicrobial susceptibility of bacterial isolates to sultamicillin, referencing standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

The primary methods for determining the susceptibility of bacteria to sultamicillin are broth microdilution, to determine the Minimum Inhibitory Concentration (MIC), and disk diffusion, to measure the zone of inhibition.

Key Experimental Protocols

Two principal methods are employed for the routine in vitro susceptibility testing of sultamicillin: Broth Microdilution and Disk Diffusion.

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of ampicillin-sulbactam, which is the lowest concentration that inhibits the visible growth of a microorganism. The procedure is based on the guidelines outlined in CLSI document M07 and ISO 20776-1.[1][2]

Materials:

-

Ampicillin-sulbactam combination (typically in a 2:1 or 1:1 ratio)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Escherichia coli ATCC® 35218™, Staphylococcus aureus ATCC® 29213™)

-

Spectrophotometer or McFarland turbidity standards

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of ampicillin-sulbactam at a concentration of 1280/640 µg/mL (for a 2:1 ratio) in a suitable solvent.

-

Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of the ampicillin-sulbactam stock solution in CAMHB to achieve final concentrations typically ranging from 64/32 µg/mL to 0.25/0.125 µg/mL in the microtiter plate wells.

-

Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation: Add the standardized inoculum to each well (except the sterility control) of the microtiter plate.

-

Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of ampicillin-sulbactam that completely inhibits visible bacterial growth.

Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a qualitative or semi-quantitative test where a paper disk impregnated with a specific amount of ampicillin-sulbactam is placed on an agar plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured and interpreted according to established criteria. This protocol is based on CLSI document M02.[3][4][5]

Materials:

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Escherichia coli ATCC® 35218™)

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Calipers or a ruler for measuring zone diameters

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Inoculation of Agar Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

-

Streak the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

-

Allow the plate to dry for 3-5 minutes.

-

-

Application of Disks: Aseptically apply the ampicillin-sulbactam (10/10 µg) disk to the surface of the inoculated agar plate. Ensure the disk is in firm contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

-

Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk. Interpret the zone size according to the breakpoints provided by CLSI or EUCAST.

Data Presentation

Table 1: CLSI Interpretive Criteria for Ampicillin-Sulbactam

| Organism Group | MIC (µg/mL) - S/I/R | Zone Diameter (mm) - S/I/R |

| Enterobacterales | ≤8/4 / 16/8 / ≥32/16 | ≥15 / 12-14 / ≤11 |

| Acinetobacter spp. | ≤8/4 / 16/8 / ≥32/16 | ≥15 / 12-14 / ≤11 |

| Staphylococcus aureus | ≤4/2 / - / ≥8/4 | - |

| Enterococcus spp. | ≤8/4 / - / ≥16/8 | - |

S = Susceptible, I = Intermediate, R = Resistant. Data is based on CLSI M100 documents. The MIC is for the ampicillin/sulbactam combination.

Table 2: EUCAST Interpretive Criteria for Ampicillin-Sulbactam

| Organism Group | MIC (µg/mL) - S/I/R | Zone Diameter (mm) - S/I/R |

| Enterobacterales | ≤8 / >8 | ≥14 / <14 |

| Acinetobacter spp. | ≤4 / >4 | - |

S = Susceptible, I = Susceptible, increased exposure, R = Resistant. EUCAST breakpoints are often presented as S ≤ and R >. For ampicillin-sulbactam, EUCAST often provides breakpoints for ampicillin, with a note that they are valid for the combination.

Table 3: Quality Control Ranges for Ampicillin-Sulbactam

| Quality Control Strain | Method | Antimicrobial Content | Acceptable Range (MIC in µg/mL or Zone Diameter in mm) |

| Escherichia coli ATCC® 25922™ | Disk Diffusion | 10/10 µg | 13-19 mm |

| Escherichia coli ATCC® 35218™ | Disk Diffusion | 10/10 µg | 17-22 mm |

| Escherichia coli ATCC® 25922™ | Broth Microdilution | 2:1 ratio | 2/1 - 8/4 µg/mL |

| Escherichia coli ATCC® 35218™ | Broth Microdilution | 2:1 ratio | 16/8 - 64/32 µg/mL |

| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution | 2:1 ratio | 0.25/0.125 - 1/0.5 µg/mL |

These ranges are based on CLSI and EUCAST guidelines and may be subject to change. Laboratories should always refer to the most current versions of these documents.[8][9]

Mandatory Visualizations

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Caption: Workflow for Disk Diffusion Susceptibility Testing.

Disclaimer

These protocols are intended for research and professional laboratory use only. It is crucial to adhere to the latest versions of the CLSI and EUCAST guidelines, as breakpoints and methodologies are subject to periodic review and updates. All laboratory procedures should be performed by trained personnel in accordance with established safety protocols.

References

- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 2. researchgate.net [researchgate.net]

- 3. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. researchgate.net [researchgate.net]

- 6. Interpretive standards and quality control limits for susceptibility tests with ampicillin-sulbactam combination disks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. cms.gov [cms.gov]

- 9. szu.gov.cz [szu.gov.cz]

Application Notes and Protocols for the Preparation of Sultamicillin Tosylate Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sultamicillin is a mutual prodrug of the β-lactam antibiotic ampicillin and the β-lactamase inhibitor sulbactam.[1] It is orally administered and, upon absorption, is hydrolyzed into ampicillin and sulbactam, extending the antibacterial spectrum of ampicillin to include β-lactamase-producing bacteria.[1][2] Sultamicillin tosylate is the tosylate salt of this compound, commonly used in research and pharmaceutical formulations.[1][3] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in laboratory settings.

These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and other laboratory applications.

Physicochemical Properties and Solubility

This compound is a white to off-white crystalline powder.[2][4][5] Understanding its physicochemical properties is essential for selecting the appropriate solvent and storage conditions.

Table 1: Physicochemical and Solubility Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₂H₃₈N₄O₁₂S₃ | [2][6] |

| Molecular Weight | 766.86 g/mol (Anhydrous) 802.89 g/mol (Dihydrate) | [2][4][6] |

| Appearance | White to off-white/yellowish-white crystalline powder | [2][4][5] |

| Solubility in DMSO | ≥ 100 mg/mL (~130.4 mM). Use of fresh, non-hygroscopic DMSO is recommended. Ultrasonication may be required to aid dissolution. | [2][3][7] |

| Solubility in Ethanol | ≥ 100 mg/mL | [3][7] |

| Solubility in Methanol | Freely soluble | [4][8] |

| Solubility in Water | Very slightly soluble to practically insoluble (~9 mg/mL) | [4][5][7] |

Experimental Protocols

Safety Precautions

-

Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and solvents.

-

Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.[9]

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO (e.g., 100 mM)

This protocol is suitable for preparing a concentrated stock solution for long-term storage and subsequent dilution for various in vitro assays.

Materials:

-

This compound powder (anhydrous, MW: 766.86 g/mol )

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Calculation: To prepare a 100 mM stock solution, calculate the required mass of this compound.

-

Mass (mg) = Desired Volume (mL) × 100 mmol/L × 766.86 g/mol × (1 mg / 1000 µg) × (1 L / 1000 mL) = Desired Volume (mL) × 76.69 mg

-

For example, to prepare 1 mL of a 100 mM solution, you will need 76.69 mg of this compound.

-

-

Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance and place it into a sterile tube.

-

Dissolution:

-

Add the desired volume of anhydrous DMSO to the tube containing the powder.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is fully dissolved.

-

If dissolution is slow, sonicate the tube in an ultrasonic water bath for 5-10 minutes.[2][10] Gentle warming to 37°C can also aid dissolution.[10]

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

-

Aliquoting and Storage:

Protocol 2: Preparation of a Stock Solution in Methanol (e.g., 10 mg/mL)

Methanol is another suitable solvent for preparing stock solutions, particularly for applications like HPLC analysis.[8][11]

Materials:

-

This compound powder

-

Analytical or HPLC-grade Methanol

-

Sterile volumetric flask

-

Sterile amber glass vials or tubes

-

Calibrated analytical balance

-

Vortex mixer or magnetic stirrer

Procedure:

-

Weighing: Accurately weigh 10 mg of this compound powder and transfer it to a 1 mL volumetric flask.

-

Dissolution:

-

Add approximately 0.7 mL of methanol to the flask.

-

Cap and vortex or stir until the solid is completely dissolved.

-

Once dissolved, add methanol to the 1 mL mark. Invert the flask several times to ensure the solution is homogeneous.

-

-

Aliquoting and Storage:

-

Transfer the solution to sterile amber vials to protect it from light.

-

Aliquot into smaller volumes for single use if necessary.

-

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of the stock solutions.

Table 2: Recommended Storage Conditions and Stability

| Form | Storage Temperature | Duration | Conditions | Reference(s) |

| Solid Powder | 4°C | Long-term | Sealed container, protected from light and moisture. | [2] |

| Stock Solution | -80°C | ~6 months | Aliquoted, sealed vials, protected from light. Avoid freeze-thaw cycles. | [2][10] |

| Stock Solution | -20°C | ~1 month | Aliquoted, sealed vials, protected from light. Avoid freeze-thaw cycles. | [2][3][10] |

Note: Always refer to the manufacturer's specific recommendations for storage as stability can vary between batches and suppliers.

Visualized Workflow and Signaling

The following diagrams illustrate the experimental workflow for preparing a stock solution and the logical relationship of the compound's components.

Caption: Workflow for preparing this compound stock solution.

Caption: Hydrolysis of sultamicillin into its active components.

References

- 1. Sultamicillin - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. Sultamicillin tosilate | 83105-70-8 [chemicalbook.com]

- 6. This compound | C32H38N4O12S3 | CID 444021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. scispace.com [scispace.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. glpbio.com [glpbio.com]

- 11. Analytical Method Development and Validation for this compound Dihydrate in Bulk and Pharmaceutical Dosage Forms by RP-HPLC - IJPRS [ijprs.com]

Application Notes: Sultamicillin for Beta-Lactamase-Producing Clinical Isolates

Introduction

Sultamicillin is an orally administered codrug, or mutual prodrug, that consists of the beta-lactam antibiotic ampicillin and the beta-lactamase inhibitor sulbactam linked as a double ester.[1][2][3] Upon oral administration, sultamicillin is hydrolyzed during absorption, releasing ampicillin and sulbactam into the systemic circulation in a 1:1 molar ratio.[2][4] This combination is designed to overcome a common bacterial resistance mechanism: the production of beta-lactamase enzymes.[5] These enzymes inactivate many penicillin-class antibiotics by hydrolyzing their beta-lactam ring.[5][6] Sulbactam irreversibly inhibits a wide range of beta-lactamases, thereby protecting ampicillin from degradation and extending its antibacterial spectrum to include many otherwise resistant, beta-lactamase-producing strains.[2][7][8][9]

These notes provide an overview of sultamicillin's application, efficacy data against key clinical isolates, and detailed protocols for laboratory evaluation.

Mechanism of Action

The efficacy of sultamicillin relies on the synergistic action of its two components:

-

Ampicillin : A broad-spectrum penicillin that inhibits the biosynthesis of bacterial cell wall mucopeptide by binding to penicillin-binding proteins (PBPs).[7][8][10] This interference with the final step of peptidoglycan synthesis leads to a weakened cell wall and subsequent cell lysis.[7]

-

Sulbactam : A potent, irreversible inhibitor of most clinically important plasmid-mediated beta-lactamases.[2] By binding to and inactivating these enzymes, sulbactam prevents the destruction of ampicillin, allowing it to exert its bactericidal effect.[7] Sulbactam itself has limited antibacterial activity, with the notable exception of Neisseriaceae.[2]

The combination allows ampicillin to be effective against a wider range of organisms, including many beta-lactamase-producing strains of Staphylococcus aureus, Haemophilus influenzae, Branhamella catarrhalis, and various Enterobacteriaceae.[3][5][11]

Caption: Mechanism of sultamicillin against beta-lactamase producing bacteria.

Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro activity of sultamicillin against various beta-lactamase-producing clinical isolates from published studies.

Table 1: Activity of Sultamicillin against Beta-Lactamase Producing Upper Respiratory Tract Isolates

| Organism | % Beta-Lactamase Positive | MIC₈₀ (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 86% | 3.13 |

| Klebsiella pneumoniae | 100% | 3.13 |

| Branhamella catarrhalis | 68% | 0.39 |

| Haemophilus influenzae | 24% | 0.39 |

Data sourced from a 1988 study on isolates from upper respiratory tract infections.[12]